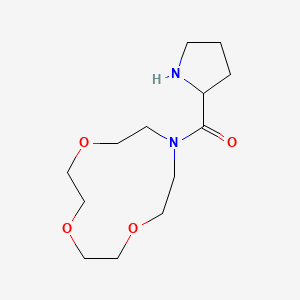

Pyrrolidin-2-yl-(1,4,7-trioxa-10-aza-cyclododec-10-yl)-methanone

Descripción general

Descripción

Pyrrolidin-2-yl-(1,4,7-trioxa-10-aza-cyclododec-10-yl)-methanone is a complex organic compound with the molecular formula C13H24N2O4 and a molecular weight of 272.34 g/mol. This compound is characterized by its intricate structure, which includes a pyrrolidine ring, a cyclododecane ring with three oxygen atoms, and a methanone group. Due to its unique structure, it has garnered interest in various scientific research fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Pyrrolidin-2-yl-(1,4,7-trioxa-10-aza-cyclododec-10-yl)-methanone typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions, often requiring catalysts to facilitate the formation of the cyclic structure.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical synthesis, ensuring the purity and consistency of the product. Advanced techniques such as continuous flow chemistry might be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under different conditions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.

Aplicaciones Científicas De Investigación

Synthetic Pathways

The synthesis of Pyrrolidin-2-yl-(1,4,7-trioxa-10-aza-cyclododec-10-yl)-methanone typically involves multi-step synthetic routes. These methods allow for the modification of the compound to enhance its biological activity and specificity. Some common synthetic approaches include:

- Formation of the pyrrolidine ring : Utilizing various reagents to create the five-membered nitrogen-containing ring.

- Cyclododecane integration : Incorporating cyclododecane structures through cyclization reactions.

- Ether linkage formation : Employing etherification techniques to introduce the required ether functionalities.

Biological Applications

This compound has shown promise in several therapeutic areas:

- Medicinal Chemistry : The compound serves as a scaffold for developing bioactive molecules with potential anti-inflammatory and analgesic properties. Its structural features allow for modifications that can enhance selectivity against specific biological targets.

- Drug Discovery : Due to its unique conformational dynamics, this compound is being explored for its interactions with various biological targets, potentially leading to novel therapeutic agents.

- Neuropharmacology : The incorporation of the pyrrolidine unit is significant in neuropharmacological applications, where it may influence neurotransmitter systems and provide insights into central nervous system disorders .

Case Studies and Research Findings

Recent studies have highlighted the therapeutic potential of this compound:

Case Study 1: Anti-inflammatory Activity

A study investigated the anti-inflammatory properties of derivatives based on this compound structure. The findings indicated that modifications to the pyrrolidine moiety could enhance anti-inflammatory effects by targeting specific pathways involved in inflammation .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to assess the binding affinity of this compound to various receptors. Results suggest that its unique structural configuration allows it to effectively interact with key biological macromolecules involved in disease processes .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Pyrrolidine | Five-membered ring with nitrogen | Versatile scaffold in drug design |

| 1-Azabicyclo[2.2.2]octane | Saturated bicyclic amine | Unique rigidity affecting binding properties |

| 2-Pyrrolidinone | Pyrrolidine derivative with carbonyl group | Enhanced reactivity due to carbonyl functionality |

| Cyclododecanone | Cyclododecane derivative | Potential applications in material science |

This table illustrates how this compound stands out due to its complex structure and potential therapeutic applications compared to related compounds.

Mecanismo De Acción

The mechanism by which Pyrrolidin-2-yl-(1,4,7-trioxa-10-aza-cyclododec-10-yl)-methanone exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, influencing various biological pathways. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Pyrrolidin-2-yl-(1,4,7-trioxa-10-aza-cyclododec-10-yl)-methanone: is structurally similar to other cyclic compounds containing pyrrolidine and cyclododecane rings.

Cyclododecanone: and Pyrrolidine are examples of compounds with similar structural elements.

Uniqueness: What sets this compound apart is its specific arrangement of oxygen atoms within the cyclododecane ring, which can influence its reactivity and interactions with biological targets.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Actividad Biológica

Pyrrolidin-2-yl-(1,4,7-trioxa-10-aza-cyclododec-10-yl)-methanone is a complex organic compound notable for its unique molecular structure, which includes a pyrrolidine ring and a cyclododecane moiety integrated with three ether linkages and one nitrogen atom. This structural configuration contributes to its potential biological activities and applications in medicinal chemistry.

Molecular Structure

The molecular formula of this compound is C₁₃H₁₉N₃O₃. The compound's design allows for interesting conformational dynamics due to the presence of both cyclic and acyclic components. This feature may influence its interactions with various biological targets.

Synthetic Routes

The synthesis of this compound typically involves multi-step synthetic routes that require careful control of reaction conditions to achieve desired yields and purities. Common methods include:

- Cyclization Reactions : Formation of the cyclododecane structure.

- Functional Group Modifications : Tailoring the pyrrolidine unit to enhance biological activity.

Biological Activity

Research indicates that modifications to the pyrrolidine structure can lead to enhanced selectivity and potency against specific biological targets. The compound has shown potential in various biological assays, including:

- Antimicrobial Activity : Studies suggest that compounds with similar structural features exhibit significant antibacterial properties, particularly against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

- Anticancer Potential : Similar macrocyclic compounds have been explored for their ability to inhibit protein tyrosine kinases, which are crucial in cancer cell proliferation .

Table 1: Comparison of Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Pyrrolidine | Five-membered ring with nitrogen | Versatile scaffold in drug design |

| 1-Azabicyclo[2.2.2]octane | Saturated bicyclic amine | Unique rigidity affecting binding properties |

| 2-Pyrrolidinone | Pyrrolidine derivative with carbonyl group | Enhanced reactivity due to carbonyl functionality |

| Cyclododecanone | Cyclododecane derivative | Potential applications in material science |

Case Studies

Several studies have investigated the biological activity of compounds related to this compound:

- Macrocyclic Diterpenes : Research on macrocyclic diterpenes from Euphorbia species demonstrated their ability to reverse multidrug resistance (MDR) in cancer cells by inhibiting P-glycoprotein (P-gp) overexpression . This mechanism may be relevant for understanding how similar structures could enhance drug efficacy.

- HIV Protease Inhibitors : A class of HIV protease inhibitors containing flexible macrocyclic tethers exhibited favorable enzyme inhibitory activity, suggesting that structural modifications akin to those seen in this compound could lead to potent antiviral agents .

Propiedades

IUPAC Name |

pyrrolidin-2-yl(1,4,7-trioxa-10-azacyclododec-10-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O4/c16-13(12-2-1-3-14-12)15-4-6-17-8-10-19-11-9-18-7-5-15/h12,14H,1-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVPLGYMYBOLTPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)N2CCOCCOCCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90389154 | |

| Record name | (Pyrrolidin-2-yl)(1,4,7-trioxa-10-azacyclododecan-10-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90389154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436811-22-2 | |

| Record name | 2-Pyrrolidinyl-1,4,7-trioxa-10-azacyclododec-10-ylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=436811-22-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Pyrrolidin-2-yl)(1,4,7-trioxa-10-azacyclododecan-10-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90389154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.